molecular formula C8H4Cl2N2 B1601910 2,6-Dichloro-1,7-naphthyridine CAS No. 93493-69-7

2,6-Dichloro-1,7-naphthyridine

Cat. No.: B1601910
CAS No.: 93493-69-7
M. Wt: 199.03 g/mol
InChI Key: UTSKFSYPNOCOSH-UHFFFAOYSA-N
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Description

2,6-Dichloro-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their fused-ring system, which consists of two pyridine rings connected through adjacent carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-1,7-naphthyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,6-dichloropyridine with suitable reagents under controlled conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride in a solvent like dimethylformamide. The reaction mixture is then heated to facilitate cyclization, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-1,7-naphthyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions. For example, oxidation can be achieved using oxidizing agents such as potassium permanganate, while reduction can be carried out using reducing agents like lithium aluminum hydride.

    Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures. These reactions typically require catalysts such as palladium complexes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide or tetrahydrofuran.

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

    Cross-Coupling: Palladium catalysts in the presence of bases like potassium carbonate and solvents like toluene or dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted naphthyridine, while cross-coupling with an aryl halide can produce an aryl-substituted naphthyridine.

Scientific Research Applications

2,6-Dichloro-1,7-naphthyridine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. It has shown promise in the design of anticancer, antiviral, and antimicrobial agents.

    Materials Science: The compound can be used as a building block in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators, providing insights into biological pathways and mechanisms.

    Industrial Applications: The compound can be utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    1,5-Naphthyridine: Another member of the naphthyridine family, known for its biological activity and applications in medicinal chemistry.

    1,6-Naphthyridine: Similar in structure but with different substitution patterns, leading to distinct chemical and biological properties.

    2,7-Dichloro-1,5-naphthyridine: A closely related compound with chlorine atoms at different positions, affecting its reactivity and applications.

Uniqueness

2,6-Dichloro-1,7-naphthyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of chlorine atoms at the 2 and 6 positions allows for selective functionalization and derivatization, making it a valuable compound in synthetic chemistry and drug design.

Properties

IUPAC Name

2,6-dichloro-1,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-7-2-1-5-3-8(10)11-4-6(5)12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSKFSYPNOCOSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=CN=C(C=C21)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90575353
Record name 2,6-Dichloro-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90575353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93493-69-7
Record name 2,6-Dichloro-1,7-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93493-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloro-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90575353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1.08 g (6 mmoles) of 6-chloro-1,7-naphthyridin-2-one and 10 ml of POCl3 were warmed at reflux for one hour to give a clear solution. Upon cooling, a precipitate formed and the mixture was poured cautiously over ice. CH2Cl2 was added and the mixture was neutralized with solid K2CO3. The CH2Cl2 layer was separated and the aqueous layer washed twice with CHCl3. The combined organic layers were washed with water, dried over K2CO3 and evaporated to give a white solid. The solid was recrystallized from hexane/acetone to give 1.14 g (95% of theoretical) of the desired product as short, white needles having a melting point of 213°-216° C. Analysis calculated for C8H4Cl2N2 : C, 48.27; H, 2.03; N, 14.08. Found: C, 48.80; H, 2.09; N, 14.55.
Quantity
1.08 g
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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